Propanediol dicaprate
Description
Properties
CAS No. |
56519-72-3 |
|---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-decanoyloxypropyl decanoate |
InChI |
InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-18-22(24)26-20-17-21-27-23(25)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
PXVAQENAIBBOHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Propanediol dicaprate; 1,3-Propanediol dicaprate; 1,3-Propanediol didecanoate; Decanoic acid, trimethylene ester. |
Origin of Product |
United States |
Synthesis Methodologies and Process Engineering for Propanediol Dicaprate
Chemical Esterification Pathways
Chemical esterification represents the traditional and most common approach for the synthesis of propanediol (B1597323) dicaprate. This typically involves the reaction of propanediol with decanoic acid or its derivatives.
Direct Esterification of Propanediol with Decanoic Acid
Direct esterification is a straightforward method for producing propanediol dicaprate. The reaction involves the direct condensation of propanediol with two equivalents of decanoic acid, typically in the presence of an acid catalyst to increase the reaction rate. The process is generally carried out at elevated temperatures to drive the equilibrium towards the product side by removing the water formed during the reaction. google.comgoogleapis.com
The reaction can be represented as follows:
HO-(CH₂)₃-OH + 2 CH₃(CH₂)₈COOH ⇌ CH₃(CH₂)₈COO(CH₂)₃OOC(CH₂)₈CH₃ + 2 H₂O (Propanediol) + (Decanoic Acid) ⇌ (this compound) + (Water)
Key process parameters that influence the yield and purity of the final product include temperature, pressure, the molar ratio of reactants, and the type and concentration of the catalyst. Temperatures for direct esterification can range from 155 to 250°C. google.com To facilitate the removal of water and shift the reaction equilibrium, the process is often conducted under reduced pressure or with the use of azeotropic distillation. googleapis.com
Table 1: Illustrative Reaction Conditions for Direct Esterification of this compound
| Parameter | Condition | Rationale |
| Reactants | 1,3-Propanediol (B51772), Decanoic Acid | Direct synthesis route. |
| Molar Ratio | ~1:2.2 (Propanediol:Decanoic Acid) | A slight excess of the fatty acid can drive the reaction towards the formation of the diester. |
| Catalyst | Tin or titanium-based catalysts, p-Toluenesulfonic acid | Increases the rate of esterification. google.com |
| Temperature | 180-220°C | Accelerates the reaction rate and facilitates water removal. |
| Pressure | Vacuum or atmospheric with nitrogen sparging | Aids in the removal of water, shifting the equilibrium to favor product formation. |
| Reaction Time | 4-8 hours | Dependent on other reaction parameters to achieve high conversion. |
This table presents illustrative data synthesized from general principles of esterification and related patent literature. Specific process conditions are often proprietary.
Transesterification Reactions Employing Lipid Feedstocks
Transesterification offers an alternative route to this compound, utilizing triglycerides from lipid feedstocks such as vegetable oils as the source of acyl groups. In this process, the triglycerides react with propanediol in the presence of a catalyst, typically a base like sodium methoxide (B1231860) or a specific enzyme, to form a mixture of fatty acid propanediol esters and glycerol (B35011). ort.edu.uybibliotekanauki.pl
The general reaction can be depicted as:
Triglyceride + Propanediol ⇌ Propanediol Esters + Glycerol
The composition of the resulting product mixture depends on the fatty acid profile of the lipid feedstock. For instance, using coconut oil, which is rich in lauric and myristic acids but also contains capric acid, would yield a mixture of propanediol esters. To obtain a product with a high concentration of this compound, a feedstock rich in decanoic acid would be required. The reaction is typically carried out at temperatures ranging from 200-300°C when using an alkaline catalyst. ort.edu.uy
Table 2: Fatty Acid Composition of a Potential Lipid Feedstock (Coconut Oil)
| Fatty Acid | Percentage (%) |
| Caproic Acid (C6:0) | 0.4 - 0.6 |
| Caprylic Acid (C8:0) | 4.6 - 10.0 |
| Capric Acid (C10:0) | 5.0 - 8.0 |
| Lauric Acid (C12:0) | 45.1 - 53.2 |
| Myristic Acid (C14:0) | 16.8 - 21.0 |
| Palmitic Acid (C16:0) | 7.5 - 10.2 |
| Stearic Acid (C18:0) | 2.0 - 4.0 |
| Oleic Acid (C18:1) | 5.0 - 10.0 |
| Linoleic Acid (C18:2) | 1.0 - 2.5 |
Source: Representative data from various sources on coconut oil composition.
The use of transesterification with common vegetable oils will result in a mixed ester product. Purification steps such as fractional distillation would be necessary to isolate this compound.
Biocatalytic Synthesis Approaches
Biocatalytic methods, particularly those employing lipases, have emerged as a more sustainable alternative to chemical synthesis. These processes operate under milder conditions, offer higher specificity, and generate fewer byproducts. scielo.br
Enzymatic Esterification using Lipases
The enzymatic synthesis of this compound involves the use of lipases to catalyze the esterification of propanediol and decanoic acid. Lipases, such as those from Candida antarctica (often immobilized and known as Novozym 435), are highly effective for this transformation. science.govresearchgate.net The reaction is typically carried out in a solvent-free system or in an organic solvent to minimize water content and shift the equilibrium towards ester synthesis. scielo.br
The enzymatic reaction offers several advantages, including high selectivity, which reduces the formation of unwanted byproducts, and milder reaction conditions (lower temperature and pressure), which leads to energy savings and a better safety profile. gcande.org
Optimization of Bioreaction Conditions and Catalyst Immobilization
To enhance the efficiency and economic viability of biocatalytic synthesis, optimization of reaction conditions and immobilization of the lipase (B570770) are crucial. researchgate.net Key parameters for optimization include temperature, substrate molar ratio, enzyme loading, and water activity. mdpi.com
Immobilization of the lipase on a solid support, such as a macroporous resin, offers significant advantages, including ease of separation from the reaction mixture, potential for continuous processing, and, most importantly, the ability to reuse the biocatalyst for multiple reaction cycles. mdpi.comnih.gov The stability and reusability of the immobilized lipase are critical factors for the industrial feasibility of the process. Studies have shown that immobilized lipases can be reused for several cycles without a significant loss of activity. nih.gov
Table 3: Optimization of Lipase-Catalyzed Synthesis of a Model Diester
| Parameter | Studied Range | Optimal Condition | Impact on Yield/Conversion |
| Temperature (°C) | 30 - 70 | 50 - 60 | Higher temperatures can increase reaction rate but may lead to enzyme denaturation. science.gov |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:3 | 1:2.5 | An excess of the alcohol can favor diester formation. |
| Enzyme Loading (% w/w) | 1 - 10 | 5 - 8 | Higher loading increases reaction rate but also cost; an optimum must be found. science.gov |
| Reaction Time (hours) | 2 - 24 | 8 - 12 | Sufficient time is needed to reach high conversion. |
| Agitation Speed (rpm) | 100 - 300 | 200 | Ensures proper mixing and reduces mass transfer limitations. |
This table presents illustrative data based on studies of lipase-catalyzed ester synthesis. Specific values can vary depending on the exact substrates and enzyme used.
The reusability of the immobilized biocatalyst is a key advantage. For instance, immobilized Candida antarctica lipase B has been shown to be reusable for at least five consecutive reaction cycles without a significant loss of activity in the synthesis of similar esters. researchgate.net
Sustainable Synthesis Practices and Green Chemistry Metrics
The principles of green chemistry provide a framework for evaluating the environmental performance of chemical processes. Metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) are used to quantify the efficiency and waste generation of a synthesis route. researchgate.netgreenchemistry-toolkit.org
Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:
AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
Process Mass Intensity (PMI) provides a more holistic view of the process efficiency by considering all materials used, including reactants, solvents, and process aids, relative to the mass of the final product. acsgcipr.org
PMI = Total Mass of Inputs / Mass of Product
Table 4: Comparative Green Chemistry Metrics for Different Synthesis Routes
| Synthesis Route | Ideal Atom Economy (%) | Estimated Process Mass Intensity (PMI) | Key Sustainability Considerations |
| Direct Esterification | ~91% | 5 - 15 | Relies on petrochemical feedstocks for propanediol unless bio-based is used. High energy consumption due to high reaction temperatures. |
| Transesterification | Varies with feedstock | >20 | Can utilize renewable lipid feedstocks, but often produces a mixture of esters requiring further purification, increasing PMI. |
| Biocatalytic Synthesis | ~91% | 2 - 8 | Uses renewable biocatalysts and operates under mild conditions, reducing energy demand. Solvent-free options can significantly lower PMI. |
Note: The values in this table are estimates based on general principles and literature on similar processes. Actual values can vary significantly depending on the specific process design and optimization.
The choice of synthesis methodology for this compound has significant implications for process efficiency, cost, and environmental impact. While chemical esterification remains a prevalent method, biocatalytic routes offer a promising pathway towards more sustainable and greener production of this valuable cosmetic ingredient.
Reaction Kinetics and Mechanistic Studies of this compound Formation
The formation of this compound is achieved through the esterification of propanediol with two molecules of capric acid (also known as decanoic acid). This reaction can be catalyzed by chemical catalysts (like mineral acids or solid acid catalysts) or by enzymes (lipases). The kinetics and mechanism of this transformation are highly dependent on the chosen catalytic system.
Chemical Catalysis
In chemical catalysis, the esterification process generally follows a well-established acid-catalyzed mechanism. The reaction kinetics are influenced by several operational parameters.
Reaction Mechanism: The accepted mechanism for acid-catalyzed esterification involves the following steps:
Protonation: The catalyst protonates the carbonyl oxygen of capric acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A hydroxyl group from propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the intermediate.
Water Elimination: A molecule of water is eliminated, and a double bond is reformed between the carbonyl carbon and oxygen.
Deprotonation: The protonated ester is deprotonated to regenerate the catalyst and form the monoester, propanediol monocaprate.
Second Esterification: The process is repeated with the remaining free hydroxyl group on the monoester and a second molecule of capric acid to yield the final product, this compound.
A study on the esterification of 1,2-propanediol with propanoic acid provides a plausible parallel mechanism. The reaction involves the lone pair of electrons on the oxygen of a hydroxyl group of the propanediol attacking the carbonyl carbon of the acid to form a monoester, which then reacts with a second acid molecule to form the diester. rsc.org
Reaction Kinetics: The rate of esterification is influenced by factors such as temperature, molar ratio of reactants, and catalyst concentration. rsc.org Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, have been successfully applied to describe the kinetics of similar esterification reactions, suggesting that the reaction is governed by surface reactions on the catalyst. researchgate.netmdpi.com
For instance, in the esterification of 2-butyl-2-ethyl-1,3-propanediol (B52112) with octanoic and adipic acids, a kinetic model was developed that accurately estimated the concentrations of all components, indicating the complexity and the possibility of modeling such multi-component reaction systems. acs.org The study of the polycondensation of citric acid with 1,3-propanediol also highlights the ability of kinetic models to determine reaction rate constants and activation energies for the elementary reactions involved. semanticscholar.org
The following table, based on analogous esterification reactions, illustrates the effect of various parameters on reaction kinetics.
| Parameter | Effect on Reaction Rate | Typical Range/Observation in Analogous Systems | Reference |
|---|---|---|---|
| Temperature | Increases rate up to an optimal point. | Conversion increases with temperature up to 180°C for 1,2-propanediol esterification. rsc.org | rsc.org |
| Molar Ratio (Acid:Alcohol) | Affects equilibrium conversion. An excess of one reactant can drive the reaction forward. | Optimal ratios vary; for polyester (B1180765) synthesis with 1,3-propanediol, ratios from 0.5:1 to 5:1 are preferred. google.com | google.com |
| Catalyst Loading | Increases rate up to a point where mass transfer limitations may occur. | Studied as a key parameter in optimizing esterification reactions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
Enzymatic Catalysis
Lipases are widely used for the synthesis of esters like this compound due to their high selectivity and mild reaction conditions. nih.govnih.gov
Reaction Mechanism (Ping-Pong Bi-Bi): The lipase-catalyzed esterification of propanediol with capric acid typically follows a Ping-Pong Bi-Bi mechanism. numberanalytics.comlibretexts.orgnih.govbgc.ac.in This double displacement mechanism involves two substrates and two products and can be described as follows:
Acyl-Enzyme Complex Formation: The first substrate, capric acid, binds to the lipase active site. The enzyme's serine residue performs a nucleophilic attack on the acid's carbonyl group, forming a tetrahedral intermediate.
First Product Release: This intermediate collapses, releasing the first product (water) and forming a stable acyl-enzyme intermediate (E'). libretexts.org
Second Substrate Binding: The second substrate, propanediol, binds to the modified enzyme (E').
Second Acyl-Enzyme Complex: The hydroxyl group of propanediol attacks the acyl group of the intermediate, forming a second tetrahedral intermediate.
Second Product Release & Catalyst Regeneration: This intermediate collapses, releasing the monoester product and regenerating the free enzyme. The process is then repeated on the monoester to form the diester.
This mechanism is characterized by the fact that one product is released before the second substrate binds to the enzyme. libretexts.orgbgc.ac.in
Reaction Kinetics: The kinetics of lipase-catalyzed reactions can be complex and are often subject to inhibition by one or both of the substrates or products. nih.gov For example, in the synthesis of xylitol (B92547) dicaprate, a similar diester, the reaction rate was described by the Michaelis-Menten equation incorporating a Ping-Pong Bi-Bi mechanism with competitive inhibition by both the alcohol and the acid substrates.
Kinetic models for such enzymatic reactions are crucial for process optimization. The following table presents kinetic parameters obtained from a study on the enzymatic synthesis of a similar ester, which can be considered indicative for the this compound system.
| Kinetic Parameter | Description | Value in an Analogous System (Xylitol Dicaprate Synthesis) | Reference |
|---|---|---|---|
| Vmax (Maximum Reaction Velocity) | The maximum rate achieved by the system at saturating substrate concentrations. | 11.72 µmol/min/mg | rsc.org (from abstract of a related study) |
| KM, Acid (Michaelis Constant for Acid) | Substrate concentration at which the reaction rate is half of Vmax for the acid. | 0.00303 M | rsc.org (from abstract of a related study) |
| KM, Alcohol (Michaelis Constant for Alcohol) | Substrate concentration at which the reaction rate is half of Vmax for the alcohol. | 0.00306 M | rsc.org (from abstract of a related study) |
| Ki, Acid (Inhibition Constant for Acid) | Indicates the potency of the acid as a competitive inhibitor. | 1.05 M | rsc.org (from abstract of a related study) |
| Ki, Alcohol (Inhibition Constant for Alcohol) | Indicates the potency of the alcohol as a competitive inhibitor. | 6.55 M | rsc.org (from abstract of a related study) |
These kinetic parameters are essential for designing and optimizing reactor systems for the efficient production of this compound, whether through chemical or enzymatic routes.
Advanced Analytical Characterization of Propanediol Dicaprate
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are fundamental in the analysis of propanediol (B1597323) dicaprate, enabling the separation of the compound from raw materials, byproducts, and impurities. This is crucial for assessing the purity and consistency of the final product.
High-Performance Liquid Chromatography (HPLC) Implementations
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like propanediol dicaprate. While specific, detailed HPLC methods for this compound are not extensively published in public literature, the principles of lipid and ester analysis are well-established and can be applied.
Typically, a reversed-phase HPLC (RP-HPLC) method would be employed, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a gradient elution with a mobile phase consisting of a mixture of solvents such as acetonitrile, methanol, and water would likely be effective.
Detection can be achieved using a variety of detectors. A UV detector is often not suitable for saturated esters like this compound due to the lack of a strong chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred for such non-chromophoric analytes. Mass spectrometry can also be coupled with HPLC (HPLC-MS) for both quantification and structural confirmation. googleapis.com
A hypothetical HPLC setup for the analysis of this compound is outlined below:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water |
| Gradient | 80% A to 100% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or CAD |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development, which would require further optimization for specific analytical needs.
Gas Chromatography (GC) and Coupled Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For this compound, GC analysis is often performed after a derivatization step to increase its volatility and thermal stability, though direct analysis is also possible. The coupling of GC with a Mass Spectrometer (GC-MS) provides a powerful tool for both separation and identification.
In the analysis of propanediol esters, GC-MS is frequently used to determine the presence of related compounds and impurities. For instance, methods have been developed for the determination of monochloropropanediol (MCPD) esters and glycidyl (B131873) esters in various matrices, which share structural similarities with this compound. These methods often involve a transesterification step to release the propanediol backbone, which is then derivatized and analyzed.
A typical GC-MS method for the analysis of propanediol esters would involve a capillary column with a non-polar stationary phase. The temperature program is designed to separate compounds based on their boiling points and interactions with the stationary phase.
Below is a representative table of GC-MS parameters for the analysis of propanediol esters:
| Parameter | Condition |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 50°C, ramp to 300°C at 10°C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the molecular structure at a fundamental level, providing a wealth of information about its chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
While a publicly available, dedicated NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure of the molecule and data from its precursors, 1,3-propanediol (B51772) and capric acid.
Expected ¹H NMR Signals for this compound:
Protons on the propanediol backbone: The protons on the esterified carbons (-CH₂-O-C=O) would appear downfield due to the deshielding effect of the ester group. The central methylene (B1212753) group (-CH₂-) of the propanediol moiety would appear as a multiplet.
Protons of the capric acid chains: The α-methylene protons (-CH₂-C=O) adjacent to the carbonyl group would be shifted downfield. The long chain of methylene groups (-(CH₂)₇-) would produce a large, complex signal in the aliphatic region. The terminal methyl group (-CH₃) would appear as a triplet at the most upfield position.
Expected ¹³C NMR Signals for this compound:
Carbonyl carbon: The ester carbonyl carbon (C=O) would have a characteristic chemical shift in the range of 170-180 ppm.
Propanediol carbons: The esterified carbons (-CH₂-O-) would be downfield compared to the central carbon.
Capric acid carbons: The carbons of the fatty acid chains would show distinct signals, with the α-carbon being the most downfield of the aliphatic carbons.
A reference for the NMR of the parent alcohol, 1,3-propanediol, can be found in various spectral databases. chemicalbook.com
Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would be dominated by several key absorption bands:
C=O Stretch: A strong, sharp peak around 1740 cm⁻¹, characteristic of the ester carbonyl group.
C-O Stretch: Strong bands in the region of 1250-1100 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.
C-H Stretch: Multiple bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methylene and methyl groups of the fatty acid chains and the propanediol backbone.
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups would appear in the 1470-1370 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show:
C-H Stretching: Strong signals in the 3000-2800 cm⁻¹ region.
CH₂ Bending (Scissoring): A prominent peak around 1440 cm⁻¹.
C-C Stretching: A series of bands in the 1150-1050 cm⁻¹ region, which are characteristic of the all-trans conformation of the fatty acid chains.
C=O Stretching: A band around 1740 cm⁻¹, which is typically weaker in Raman than in IR for esters.
The following table summarizes the key vibrational modes for this compound:
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (aliphatic) | 2925, 2855 | 2925, 2855 | Strong |
| C=O Stretch (ester) | ~1740 | ~1740 | Strong (IR), Medium (Raman) |
| CH₂ Bend (scissoring) | ~1465 | ~1440 | Medium |
| C-O Stretch (ester) | 1250-1100 | 1250-1100 | Strong (IR), Weak (Raman) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
When coupled with GC (GC-MS), electron ionization (EI) is commonly used. Under EI conditions, this compound would undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) may be weak or absent due to the instability of the molecule under high energy ionization.
Key fragmentation pathways for esters like this compound would include:
Acylium ion formation: Cleavage of the C-O bond of the ester can lead to the formation of a stable acylium ion [R-C=O]⁺, where R is the C₉H₁₉ alkyl chain of capric acid.
Loss of an alkoxy group: Fragmentation can occur with the loss of one of the capric acid chains as an alkoxy radical.
McLafferty rearrangement: If sterically possible, this rearrangement can occur, leading to the elimination of a neutral alkene molecule.
Aliphatic chain fragmentation: The long hydrocarbon chains of the capric acid moieties will also fragment, producing a series of ions separated by 14 Da (the mass of a CH₂ group).
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of the elemental composition.
Interfacial and Colloidal Science of Propanediol Dicaprate Systems
Surface and Interfacial Tension Phenomena
The behavior of propanediol (B1597323) dicaprate at the boundary between two immiscible phases, such as oil and water, is governed by surface and interfacial tension. These forces are critical in the formation and stabilization of emulsions. The polarity of an oil component can be assessed by its interfacial tension against water; a lower interfacial tension indicates greater polarity google.com.
Equilibrium and Dynamic Interfacial Tension Measurements
Interfacial tension (IFT) is the measure of the cohesive energy present at the interface of two immiscible liquids. Equilibrium interfacial tension refers to the steady-state value achieved when the interface is saturated with surface-active molecules, while dynamic interfacial tension relates to the IFT at freshly formed interfaces, before equilibrium is reached.
Propanediol dicaprate, as a medium-polar lipid, exhibits a characteristic interfacial tension against water. One study measured the IFT of Propylene (B89431) Glycol Dicaprylate/Dicaprate against water to be 18.7 mN/m google.com. This value is a key parameter in formulation science, influencing the energy required to create emulsions. In systems designed for self-emulsification, such as self-nanoemulsified drug delivery systems (SNEDDS), the goal is to achieve ultra-low interfacial tensions to facilitate spontaneous dispersion nih.gov. The measurement of IFT can be performed using various techniques, including the du Noüy ring method, which measures the force required to detach a platinum ring from the liquid surface mdpi.com.
Table 1: Interfacial Tension of Selected Lipids Against Water
| Lipid Component | Interfacial Tension (mN/m) | Polarity Classification |
|---|---|---|
| Propylene Glycol Dicaprylate / Dicaprate | 18.7 google.com | Medium Polar google.com |
| Diethylene Glycol Dioctanoate | 8.8 google.com | Polar google.com |
| Dibutyl adipate | 14.3 google.com | Polar google.com |
Adsorption Isotherms and Interfacial Layer Formation
Emulsion and Microemulsion Formulations
This compound is widely used as an emollient oil phase in the formulation of emulsions and microemulsions. These systems are dispersions of one immiscible liquid in another, stabilized by an interfacial layer of emulsifiers bibliotekanauki.pl. Nanoemulsions and microemulsions are advanced systems with very small droplet sizes (typically under 200 nm), which can make them transparent or translucent and enhance their sensory properties and penetration into the skin bibliotekanauki.plresearchgate.net.
Emulsion Type Determination (Oil-in-Water vs. Water-in-Oil)
The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is primarily determined by the properties of the emulsifier, particularly its hydrophile-lipophile balance (HLB), and the volume ratio of the two phases. According to Bancroft's rule, the phase in which the emulsifier is more soluble will tend to be the continuous phase.
This compound, being an oil, can be formulated into both O/W and W/O emulsions.
O/W Emulsions : To form an O/W emulsion, where droplets of this compound are dispersed in water, a high-HLB (hydrophilic) emulsifier is typically used. Research has demonstrated the successful preparation of O/W nano and microemulsions using propylene glycol dicaprylate/dicaprate as the oil phase with various non-ionic surfactants bibliotekanauki.plresearchgate.net.
W/O Emulsions : To form a W/O emulsion, where water droplets are dispersed in a continuous this compound phase, a low-HLB (lipophilic) emulsifier is required. In these systems, stabilization relies on steric forces from the emulsifier's structure within the non-polar continuous phase researchgate.net.
Mechanisms of Emulsion Stabilization and Destabilization
The stability of an emulsion refers to its ability to resist changes in its physicochemical properties over time fiveable.me. Emulsions are thermodynamically unstable, and various mechanisms can lead to their breakdown nih.gov.
Stabilization Mechanisms:
Reduction of Interfacial Tension : Emulsifiers adsorb at the interface and lower the IFT, which reduces the energy required for emulsification and minimizes the thermodynamic drive for the system to reduce its interfacial area through coalescence ijirss.combibliotekanauki.pl.
Formation of an Interfacial Film : The adsorbed emulsifier layer acts as a mechanical barrier to prevent droplets from merging nih.gov. The strength and elasticity of this film are critical for long-term stability ijirss.com.
Steric Repulsion : In W/O emulsions, the lipophilic chains of the emulsifier extend into the continuous oil phase (this compound). When two droplets approach, the overlap of these chains creates a repulsive force that prevents coalescence. This is the primary stabilization mechanism in W/O systems due to the low dielectric constant of the oil phase ijirss.comresearchgate.net.
Rheological Modification : Increasing the viscosity of the continuous phase can slow down droplet movement, thereby hindering creaming, sedimentation, and coalescence fiveable.me.
Destabilization Mechanisms: Emulsion breakdown can occur through several processes, including creaming or sedimentation, flocculation (droplet aggregation without merging), coalescence (merging of droplets), and Ostwald ripening (growth of larger droplets at the expense of smaller ones) nih.govfiveable.menih.gov. The choice of emulsifier and the droplet size distribution are critical factors in preventing these phenomena fiveable.me.
Impact of this compound as a Continuous or Dispersed Phase
The role of this compound as either the continuous or dispersed phase significantly influences the final properties of the emulsion.
As a Dispersed Phase (O/W Emulsions) : When this compound is the internal, dispersed phase, the emulsion typically has a lighter, non-greasy feel and is water-miscible. Studies on O/W nanoemulsions using propylene glycol dicaprylate/dicaprate as the oil phase show that the droplet size and stability are highly dependent on the type and concentration of the surfactant used bibliotekanauki.plresearchgate.net. The small droplet size in such systems can lead to transparent formulations with good sensory attributes bibliotekanauki.pl.
As a Continuous Phase (W/O Emulsions) : When this compound constitutes the external, continuous phase, the emulsion is water-immiscible and generally has more occlusive properties. The stability of these W/O emulsions is challenging due to the high mobility of water droplets and relies heavily on the formation of a robust interfacial film and steric stabilization provided by low-HLB emulsifiers researchgate.net. The viscosity and solvent properties of this compound in this role are key to maintaining a stable dispersion of water droplets.
Table 2: Example Formulations of O/W Nanoemulsions with Propylene Glycol Dicaprylate/Dicaprate as the Oil Phase Data derived from a study on microemulsions based on propylene glycol diesters bibliotekanauki.plresearchgate.net.
| Formulation Code | Oil Phase (Propylene Glycol Dicaprylate/Dicaprate) | Surfactant | Oil:Surfactant Ratio (w/w) | Observation |
|---|---|---|---|---|
| TL508 | Crodamol PC® | PEG-20 Glyceryl Laurate | 0.375 : 0.625 | Transparent, stable nanoemulsion bibliotekanauki.plresearchgate.net |
| Pb501 | Crodamol PC® | Polysorbate 80 | 0.375 : 0.625 | Transparent, stable microemulsion bibliotekanauki.plresearchgate.net |
Optimization of Emulsifier Systems and Co-surfactants for Stability
The creation of a stable emulsion with this compound as the oil phase hinges on the selection of an appropriate emulsifier system. The Hydrophilic-Lipophilic Balance (HLB) system is a critical tool for this optimization process. Propanediol dicaprylate/dicaprate has a required HLB of approximately 8-9 for the formation of a stable oil-in-water (o/w) emulsion hlbcalc.compharmaexcipients.com. This value guides the selection of emulsifiers or, more commonly, a blend of emulsifiers to achieve the target HLB.
The stability of an emulsion is not solely dependent on the HLB of the surfactant system but also on the total surfactant concentration. An adequate concentration is necessary to reduce interfacial tension and form a stable film around the dispersed this compound droplets semanticscholar.org. Studies on similar oil-in-water nanoemulsions have shown that droplet size decreases with increasing surfactant concentration, up to an optimal point beyond which phenomena like depletion flocculation can occur semanticscholar.org.
Co-surfactants are frequently incorporated into emulsifier systems to enhance stability. These are typically short to medium-chain alcohols or glycols, such as propylene glycol or PEG 400, which work synergistically with the primary surfactant semanticscholar.organalis.com.my. Co-surfactants can increase the fluidity of the interface, further reduce interfacial tension, and improve the packing of surfactant molecules, leading to the formation of smaller and more stable emulsion droplets semanticscholar.org. Research on nanoemulsion drug delivery systems has demonstrated that the type of co-surfactant can significantly impact particle size semanticscholar.org. For instance, in one study, the use of propylene glycol as a co-surfactant resulted in a smaller average particle size compared to PEG 400 semanticscholar.org.
The selection of a suitable emulsifier system is also influenced by the desired final product characteristics, such as viscosity and skin feel. The table below provides examples of emulsifiers and their respective HLB values, which can be blended to achieve the required HLB for this compound.
| Emulsifier | INCI Name | HLB Value |
| Glycol Distearate | Glycol Distearate | 1 |
| Sorbitan Oleate | Sorbitan Oleate | 4.3 |
| Glyceryl Stearate | Glyceryl Stearate | 3.8 |
| Polysorbate 80 | Polysorbate 80 | 15.0 |
| Polysorbate 20 | Polysorbate 20 | 16.7 |
This table is populated with data from multiple sources greengredients.itankara.edu.tr.
By utilizing a combination of high and low HLB emulsifiers, formulators can precisely target the required HLB of this compound and optimize emulsion stability. For example, a blend of Polysorbate 80 (HLB = 15.0) and Sorbitan Oleate (HLB = 4.3) can be calculated to achieve the desired HLB of ~8-9.
Droplet Size Distribution and Z-Potential Characterization in Emulsions
The droplet size distribution is a critical parameter in determining the physical stability, appearance, and efficacy of this compound emulsions. Nanoemulsions, with droplet sizes typically in the range of 20-200 nm, are often desired for their transparency, kinetic stability, and enhanced skin penetration bibliotekanauki.pl. The droplet size is influenced by factors such as the composition of the oil phase, the type and concentration of the emulsifier and co-surfactant, and the energy input during emulsification bibliotekanauki.plresearchgate.net. For instance, studies have shown that increasing the surfactant concentration generally leads to a reduction in droplet size researchgate.net.
The polydispersity index (PDI) is a measure of the broadness of the droplet size distribution. A PDI value below 0.3 is generally considered indicative of a narrow size distribution and a monodisperse system, which is desirable for long-term stability nih.gov.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential value (greater than ±30 mV) is generally indicative of good physical stability, as the electrostatic repulsion between droplets prevents aggregation and coalescence jocpr.comresearchgate.net. For oil-in-water emulsions stabilized with non-ionic surfactants, the zeta potential is often slightly negative due to the adsorption of anions from the aqueous phase onto the droplet surface.
The following table presents hypothetical yet representative data for a series of this compound nanoemulsions formulated with varying surfactant and co-surfactant concentrations, illustrating the impact on droplet size, PDI, and zeta potential.
| Formulation Code | Surfactant:Co-surfactant Ratio | Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PDC-E1 | 2:1 | 150 | 0.25 | -25 |
| PDC-E2 | 3:1 | 120 | 0.20 | -32 |
| PDC-E3 | 4:1 | 95 | 0.15 | -38 |
| PDC-E4 | 5:1 | 80 | 0.12 | -45 |
This table is a representation of typical results and is not based on a single specific study.
As depicted in the table, increasing the surfactant-to-co-surfactant ratio can lead to a decrease in droplet size and PDI, and an increase in the absolute value of the zeta potential, all of which contribute to enhanced emulsion stability.
Rheological Properties of this compound-Based Formulations
The rheological properties of formulations containing this compound are crucial for their performance, stability, and consumer acceptance. Rheology, the study of the flow and deformation of matter, provides insights into how a product will behave during manufacturing, packaging, dispensing, and application.
Viscoelastic Behavior and Flow Regimes
Topical formulations such as creams and lotions containing this compound typically exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This behavior is often characterized using oscillatory rheometry, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat nih.gov.
In a stable, well-structured formulation at rest, the storage modulus is typically higher than the loss modulus (G' > G''), indicating a more solid-like or gel-like structure nih.govamericanpharmaceuticalreview.comresearchgate.net. This dominant elastic behavior is important for preventing phase separation and maintaining the product's shape in its container. The point at which G' equals G'' is known as the crossover point, and the region where G' is greater than G'' is referred to as the linear viscoelastic region (LVER). Within the LVER, the deformation is non-destructive, and the material will return to its original state once the stress is removed.
Shear-Thinning and Thixotropic Characteristics
A desirable characteristic for many topical formulations is shear-thinning, or pseudoplastic, behavior. This means that the viscosity of the product decreases as the shear rate increases researchgate.netnih.gov. This property is advantageous as the product will have a high viscosity at rest, ensuring stability, but will flow easily when subjected to the high shear rates experienced during application to the skin. The shear-thinning behavior is often modeled using power-law equations, such as the Ostwald-de Waele model, or models that account for a yield stress, like the Herschel-Bulkley model nih.govresearchgate.net.
Thixotropy is a time-dependent shear-thinning property, where a material's viscosity decreases over time under constant shear and then gradually recovers when the shear is removed anton-paar.com. This is a crucial property for cosmetic and pharmaceutical products, as it allows for easy spreading during application, followed by a recovery of the structure to ensure the product remains on the skin without dripping. Thixotropy can be characterized by a "thixotropic loop" test, where the viscosity is measured as the shear rate is ramped up and then down. The area of the hysteresis loop between the upward and downward curves is a measure of the degree of thixotropy tainstruments.com.
The following table shows hypothetical rheological data for a this compound-based cream, illustrating its shear-thinning and thixotropic properties.
| Shear Rate (s⁻¹) | Viscosity (Pa·s) - Upward Curve | Viscosity (Pa·s) - Downward Curve |
| 0.1 | 100 | 80 |
| 1 | 50 | 40 |
| 10 | 10 | 8 |
| 100 | 2 | 1.8 |
This table is a representation of typical results and is not based on a single specific study.
Temperature-Dependent Rheology
The rheological properties of this compound formulations are also influenced by temperature. An increase in temperature generally leads to a decrease in viscosity, as the increased thermal energy allows molecules to move more freely nih.govresearchgate.net. This is an important consideration for the stability and performance of products that may be stored or used in varying temperature conditions.
The temperature dependence of viscosity can often be described by the Arrhenius equation, which relates the viscosity to the activation energy for flow. Significant changes in rheological behavior with temperature can impact product stability, leading to phase separation or changes in texture. For example, a lotion may become too thin and runny at elevated temperatures, while a cream may become too thick and difficult to spread at lower temperatures.
Correlation between Rheology and Formulation Performance
The rheological parameters of this compound-based formulations are directly correlated with their performance and sensory attributes. The initial feel of a product when it is first applied to the skin, often referred to as the "primary skin feel," is related to its yield stress and low-shear viscosity researchgate.netnih.gov. A higher yield stress can contribute to a feeling of richness and body, while a lower yield stress may be perceived as lighter and more spreadable.
The ease of spreading and the feel of the product as it is rubbed into the skin, or the "secondary skin feel," are correlated with its shear-thinning and thixotropic properties researchgate.netnih.gov. A pronounced shear-thinning behavior allows for effortless application, while a controlled thixotropic recovery prevents the product from feeling overly greasy or tacky. The final after-feel of the product is also influenced by its rheological profile.
The stability of the formulation is also intrinsically linked to its rheology. A high low-shear viscosity and a dominant elastic character (G' > G'') at rest are indicative of a stable emulsion that will resist creaming and coalescence over time researchgate.netnottingham.ac.uk. Therefore, a thorough rheological characterization is essential for the development of high-performing and stable this compound formulations.
Biochemical and Environmental Aspects of Propanediol Dicaprate
Microbial Pathways for Propanediol (B1597323) Precursor Synthesis
The sustainable production of chemicals is a significant goal in biotechnology, with a focus on shifting from petrochemical-based processes to microbial fermentation using renewable feedstocks. nih.govscispace.com 1,2-Propanediol (1,2-PD), a precursor for propanediol dicaprate, is a commodity chemical that can be produced microbially. asm.orgnih.gov The primary routes for its biosynthesis involve harnessing and engineering metabolic pathways in various microorganisms.
Microbial fermentation offers a direct route to 1,2-propanediol from common sugars like glucose. asm.org A well-studied pathway involves converting the glycolytic intermediate, dihydroxyacetone phosphate (B84403) (DHAP), into 1,2-propanediol. nih.gov This conversion proceeds through a key intermediate, methylglyoxal (B44143).
The pathway can be summarized in two main enzymatic steps:
Methylglyoxal Synthase (MgsA): This enzyme catalyzes the conversion of DHAP to methylglyoxal. nih.govresearchgate.net
Glycerol (B35011) Dehydrogenase (GldA) or other reductases: Methylglyoxal is then reduced to either R- or S-1,2-propanediol, depending on the specific enzymes used. For instance, an NADH-dependent glycerol dehydrogenase can reduce methylglyoxal to R-lactaldehyde, which is subsequently reduced to R-1,2-propanediol by another native reductase activity in the host organism. asm.org
Several microorganisms, including Escherichia coli and Corynebacterium glutamicum, have been engineered to produce 1,2-propanediol through this pathway. nih.govnih.gov While some organisms can produce 1,2-PD from less common sugars like L-rhamnose, this is not commercially viable due to the high cost of the substrate. asm.org Therefore, research has concentrated on utilizing inexpensive and abundant feedstocks like glucose. asm.orgkobe-u.ac.jp
To achieve commercially relevant titers and yields, the native microbial pathways are often insufficient. Metabolic engineering provides a powerful toolkit to optimize microorganisms for enhanced production of 1,2-propanediol. nih.govacs.org These strategies aim to channel more carbon flux towards the desired product and improve the availability of necessary cofactors.
Key metabolic engineering strategies include:
Overexpression of Pathway Genes: Increasing the expression of key enzymes in the 1,2-PD synthesis pathway is a primary strategy. Co-expression of genes like mgsA (methylglyoxal synthase) and gldA (glycerol dehydrogenase) from E. coli has been shown to significantly improve production titers. asm.orgnih.gov
Deletion of Competing Pathways: To prevent the loss of carbon to byproducts, competing metabolic pathways are often deleted. Common targets for gene knockout include pathways leading to the formation of acetate (B1210297) (ackA, poxB), lactate (B86563) (ldhA), and glycerol. nih.govkobe-u.ac.jpoup.com This redirection of carbon flux is critical for improving the yield of 1,2-propanediol. kobe-u.ac.jp
Enhancing Cofactor Availability: The production of 1,2-propanediol from DHAP is a reductive process that consumes two molecules of NADH. oup.com To improve efficiency, engineers work to increase the intracellular availability of NADH. One approach is to disrupt the electron transport chain under microaerobic conditions, for example, by deleting the ubiC gene, which is involved in ubiquinone biosynthesis, thereby conserving NADH for the production of reduced chemicals like 1,2-PD. oup.com
Optimizing Sugar Uptake: Modifying the sugar transport system can also enhance production. Inactivating the standard phosphotransferase system (PTS) and replacing it with an alternative system can reduce carbon flux towards downstream glycolysis, thereby making more DHAP available for the 1,2-PD pathway. kobe-u.ac.jp
These combined strategies have led to substantial improvements in 1,2-propanediol production.
Table 1: Examples of Metabolically Engineered E. coli Strains for 1,2-Propanediol Production
| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g glucose) | Reference |
|---|---|---|---|---|
| Co-expression of mgsA and gldA | Glucose | 0.7 | Not Specified | asm.org |
| Deletion of competing pathways (ldhA, ptsG) | Glucose | 1.48 | 0.15 | kobe-u.ac.jp |
| Disruption of competing pathways and ubiC gene | Glucose | 1.2 | Not Specified | oup.com |
| Multi-level engineering (enzyme selection, flux channeling, NADH availability, cell adaptation) | Glucose | 5.13 | 0.48 | acs.org |
Enzymatic Hydrolysis and Biotransformation of this compound
The breakdown of this compound in biological systems is primarily mediated by hydrolytic enzymes. As an ester, it is susceptible to cleavage by enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. nih.govmdpi.com This process, known as biotransformation, breaks the compound down into its constituent alcohol (propanediol) and fatty acid (capric acid).
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) and esterases are enzymes that catalyze the cleavage of ester bonds by inserting a water molecule, a process known as hydrolysis. nih.govplasticsengineering.org The activity of these enzymes is influenced by factors such as substrate specificity, pH, and temperature. vtt.fifrontiersin.org
Substrate Specificity: Lipases and esterases are differentiated primarily by their substrate preference. Lipases are generally more active on water-insoluble triglycerides with long-chain fatty acids, while esterases prefer water-soluble esters with short-chain fatty acids. mdpi.com this compound, containing C10 fatty acid (capric acid) chains, is a suitable substrate for many lipases. Studies on various lipases have shown high activity towards triglycerides containing medium to long-chain fatty acids (C10-C18). nih.gov For example, lipase (B570770) from Pseudomonas aeruginosa SRT 9 showed high activity on triglycerides with fatty acid chains from C10 to C16. nih.gov
Enzyme Sources: Effective lipases and esterases are sourced from a wide range of microorganisms, including bacteria (Pseudomonas sp., Chromobacterium viscosum) and fungi (Candida rugosa, Rhizopus delemar). vtt.firesearchgate.net Commercial lipase preparations from these sources have demonstrated the ability to degrade various esters. vtt.fi
Reaction Conditions: The efficiency of enzymatic hydrolysis is dependent on environmental conditions. Lipase preparations often exhibit stability and high activity over a broad pH range (e.g., pH 6-10) and at elevated temperatures (up to 70°C), which makes them suitable for various industrial and environmental applications. vtt.finih.gov
The enzymatic hydrolysis of this compound is a stepwise process. The cleavage of the two ester bonds results in the release of its parent molecules. The degradation occurs via a surface erosion mechanism where enzymes adsorb to the substrate surface and cleave the ester bonds. researchgate.net
The primary degradation products are:
Propanediol Monocaprate: The hydrolysis of the first ester bond yields one molecule of capric acid and one molecule of the intermediate monoester, propanediol monocaprate.
Propanediol and Capric Acid: The subsequent hydrolysis of the remaining ester bond in propanediol monocaprate releases the final products: one molecule of propanediol and a second molecule of capric acid.
These degradation products are generally considered to be readily metabolized by microorganisms. regulations.gov The complete hydrolysis of the diester into propanediol and capric acid represents the full biotransformation of the original compound. Quantification of these products can be performed using techniques such as chromatography to monitor the progress of the degradation. researchgate.net
Biodegradation Studies and Environmental Fate Assessment
The environmental fate of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. For this compound, its ester structure suggests that hydrolysis, particularly enzyme-mediated hydrolysis, is the primary degradation pathway. mdpi.comresearchgate.net
Studies on similar aliphatic polyesters and propylene (B89431) glycol esters indicate that these compounds are biodegradable. researchgate.netnih.gov The rate of biodegradation is influenced by the chemical structure and physical properties of the polyester (B1180765), such as its crystallinity. mdpi.comresearchgate.net Generally, amorphous regions of a polymer are more accessible to enzymes and thus degrade more rapidly than crystalline regions. mdpi.com
Enzymatic Degradation: As established, lipases and esterases present in the environment (e.g., in soil and water) can hydrolyze the ester bonds of this compound. mdpi.comresearchgate.net This breaks the compound down into propanediol and capric acid, which are then available as carbon sources for further microbial metabolism. researchgate.netresearchgate.net
Environmental Fate: The breakdown products, propanediol and capric acid, are common metabolites in nature. Propanediol is readily degraded by various microorganisms under both aerobic and anaerobic conditions. nih.gov Capric acid, a medium-chain fatty acid, is also readily metabolized via pathways like beta-oxidation. Due to this rapid degradation, fatty acid esters of propanediol are expected to have low persistence and a low potential for bioaccumulation in the environment. regulations.govnih.gov Regulatory assessments of similar propylene glycol fatty acid esters have concluded that they pose a low risk to terrestrial and aquatic organisms due to rapid degradation and low exposure potential. regulations.gov Soil burial tests on similar aliphatic polyesters have shown significant surface degradation caused by microorganisms, confirming their biodegradability in natural environments. researchgate.net
Aerobic and Anaerobic Biodegradation Kinetics
This compound, a diester of propanediol and capric acid, is subject to biodegradation under both aerobic and anaerobic conditions. The primary mechanism of breakdown involves the hydrolysis of the ester bonds, which releases propanediol and capric acid. These resulting metabolites are then available for further microbial degradation.
Aerobic Biodegradation:
Under aerobic conditions, this compound is considered to be readily biodegradable. Standard screening tests, such as the OECD 301 series, are used to assess the rate and extent of aerobic biodegradation. microbe-investigations.commicrobe-investigations.comsitubiosciences.com These tests typically measure the amount of carbon dioxide (CO2) produced by microorganisms as they metabolize the test substance over a 28-day period. microbe-investigations.comoecd.org For a substance to be classified as readily biodegradable, it must achieve at least 60% of the theoretical maximum CO2 production within a 10-day window during the 28-day test. microbe-investigations.comoecd.org
The degradation process begins with the enzymatic hydrolysis of the ester linkages, yielding 1,2-propanediol or 1,3-propanediol (B51772) and capric acid. These intermediate products are then further metabolized. Under aerobic conditions, propionyl-CoA, a product of propanediol degradation, can enter the methyl citrate (B86180) pathway, leading to the production of ATP and biosynthetic building blocks. researchgate.net
Anaerobic Biodegradation:
In the absence of oxygen, the biodegradation of this compound still proceeds, although the kinetics and pathways differ from aerobic degradation. The initial hydrolysis step remains the same, producing propanediol and capric acid.
Studies on the anaerobic degradation of 1,3-propanediol have shown that it can be fermented by certain bacteria, in some cases in cooperation with other microorganisms like Methanospirillum hungatei. nih.gov The degradation of propanediol can also be carried out by sulfate-reducing bacteria. nih.gov Research has identified strictly anaerobic bacteria, such as strains of Desulfovibrio and Pelobacter, that can use 1,3-propanediol as their sole source of carbon and energy. nih.gov
The relevance of anaerobic biodegradability is a subject of ongoing scientific discussion, with some arguing that aerobic biodegradation kinetics are of greater environmental relevance for many substances. researchgate.net
Table 1: Aerobic Biodegradation Test Parameters (OECD 301B) This table is interactive. You can sort and filter the data.
| Parameter | Condition | Rationale |
|---|---|---|
| Test Duration | 28 days | Provides sufficient time for microbial adaptation and degradation. microbe-investigations.com |
| Inoculum | Activated sludge, soil, or surface water | Contains a diverse microbial population capable of degrading the test substance. microbe-investigations.com |
| Temperature | 22°C ± 2°C | Ensures optimal microbial activity. microbe-investigations.com |
| Environment | Aerobic, in darkness or diffuse light | Prevents photodegradation of the test substance. microbe-investigations.com |
| Measurement | CO2 evolution | The amount of CO2 produced is a direct measure of biodegradation. microbe-investigations.commicrobe-investigations.com |
| Pass Criteria | ≥ 60% of theoretical CO2 production in a 10-day window | Standard for classifying a substance as "readily biodegradable". oecd.org |
Eco-toxicity Implications of Degradation Metabolites
The environmental impact of this compound is closely linked to the eco-toxicity of its degradation products: propanediol and capric acid.
Propanediol:
Propanediol, in its various isomeric forms (e.g., 1,2-propanediol, 1,3-propanediol), generally exhibits low ecotoxicity. Studies on 2-methyl-1,3-propanediol (B1210203), a related compound, have shown it to be inherently biodegradable with no significant hazard potential to several aquatic and terrestrial species. nih.gov The low octanol-water partition coefficient (log Kow) of compounds like 2-methyl-1,3-propanediol suggests a low potential for bioaccumulation. nih.gov
However, under certain conditions, the degradation of 1,2-propanediol can lead to the formation of propionaldehyde (B47417) as a reactive metabolic intermediate. nih.gov In high concentrations, propionaldehyde can be toxic to microorganisms by inhibiting respiratory processes. nih.gov It has also been identified as a mutagen in the Ames test. nih.gov The formation of microbial microcompartments is believed to be a protective mechanism to mitigate the toxicity of propionaldehyde. nih.gov
Capric Acid:
Table 2: Degradation Metabolites and Eco-toxicological Considerations This table is interactive. You can sort and filter the data.
| Metabolite | Potential Eco-toxicological Issue | Mitigating Factors |
|---|---|---|
| Propanediol (1,2- and 1,3-) | Formation of propionaldehyde, a reactive and potentially mutagenic intermediate. nih.gov | Rapid further metabolism; protective microbial microcompartments. nih.gov Generally low toxicity and bioaccumulation potential. nih.gov |
| Capric Acid (Decanoic Acid) | Potential for irritation based on fatty acid properties. europa.eu | Readily metabolized by microorganisms; low water solubility limits bioavailability. europa.eu |
Computational Modeling and Simulation of Propanediol Dicaprate
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a fundamental understanding of a molecule's behavior at the electronic level.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to understand the electronic properties of esters like propanediol (B1597323) dicaprate. researchgate.netmdpi.com The distribution of electrons in the molecule, particularly around the ester functional groups, is key to its reactivity. The carbonyl carbon of the ester group is electron-deficient, making it susceptible to nucleophilic attack. scienceinfo.com This is a fundamental aspect of ester hydrolysis, a key reaction for this class of compounds. scienceinfo.com
Calculations can predict various electronic properties that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. For long-chain esters, it has been shown that the presence of ester groups and the length of the alkyl chains influence these electronic properties. mdpi.com For instance, the introduction of an ester group can alter the ionization potential of the molecule. researchgate.net
Table 2: General Electronic Properties of Esters
| Property | Significance | Typical Computational Method |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability | DFT |
| Dipole Moment | Relates to polarity and intermolecular interactions | DFT |
| Partial Atomic Charges | Shows the distribution of charge within the molecule | DFT, Mulliken population analysis |
| Ionization Potential | Energy required to remove an electron | DFT |
This table provides a general overview of electronic properties that can be calculated for esters using quantum chemical methods. researchgate.netmdpi.com
Quantum chemical calculations can simulate various types of spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and for validating the computational models themselves.
For esters, IR spectroscopy is a key analytical technique. The C=O stretching frequency is a characteristic feature in the IR spectrum of an ester, typically appearing around 1735 cm⁻¹. scienceinfo.com Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By comparing the simulated spectrum with an experimental one, the accuracy of the computational model and the assigned molecular structure can be confirmed. sciepub.com
Similarly, NMR chemical shifts can be calculated and compared with experimental data. For esters, the protons on the carbon adjacent to the ester oxygen typically show a characteristic signal in the ¹H NMR spectrum. numberanalytics.com Simulating these chemical shifts provides a powerful tool for structural elucidation. While specific spectroscopic simulations for propanediol dicaprate are not readily found in the literature, the methods are well-established for esters and fatty acids. acs.orgpjoes.com
Advanced Functional Applications and Future Research Trajectories
Role in Drug Delivery Vehicle Development
Propanediol (B1597323) dicaprate is a key excipient in the development of advanced drug delivery systems, particularly for enhancing the oral bioavailability of poorly water-soluble drugs. Its utility stems from its role as a lipid component in various formulations, where it acts as a solvent and an oil phase, contributing to the formation of stable and effective drug carriers.
One of its primary applications is in Self-Emulsifying Drug Delivery Systems (SEDDS) . These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the fluids of the gastrointestinal tract. Propanediol dicaprate serves as a non-polar lipid phase in SEDDS, effectively solubilizing lipophilic active pharmaceutical ingredients (APIs). This pre-dissolved state in the lipid vehicle allows the drug to bypass the dissolution step in the gut, which is often the rate-limiting factor for the absorption of poorly soluble compounds. Upon emulsification, the drug is presented to the intestinal wall within tiny lipid droplets, increasing the surface area for absorption and enhancing bioavailability.
The effectiveness of this compound in these systems is influenced by several formulation-related parameters, including the oil-to-surfactant ratio and the polarity of the emulsion, all of which are critical for its self-emulsification ability. Furthermore, its diester structure contributes to the stability of the resulting nanoparticles or microemulsions. As a component of lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), it can form part of the lipid matrix that encapsulates the drug, protecting it from degradation and controlling its release.
Below is an interactive data table summarizing the functional roles of this compound in drug delivery vehicle development.
| Function | Role in Formulation | Mechanism of Action |
| Solubilizing Agent | Serves as the oil phase in SEDDS and other lipid-based systems. | Dissolves lipophilic (poorly water-soluble) active pharmaceutical ingredients. |
| Bioavailability Enhancer | Core component of systems designed to improve drug absorption. | Facilitates drug absorption through lymphatic pathways, bypassing first-pass metabolism. |
| Emulsion/Nanoparticle Former | Forms the lipid core of microemulsions, nanoemulsions, and lipid nanoparticles. | Creates a stable vehicle that carries the drug to the site of absorption. |
| Stabilizer | Contributes to the physical stability of the drug delivery system. | Helps prevent drug precipitation and phase separation within the formulation. |
Polymer Science and Material Engineering Applications
The utility of this compound extends into polymer science and material engineering, primarily through the application of its constituent monomer, 1,3-propanediol (B51772) (PDO), and its function as a specialty plasticizer.
Monomer for High-Performance Polymers: 1,3-propanediol is a crucial building block for various polymers, most notably polytrimethylene terephthalate (B1205515) (PTT) . researchgate.netnih.gov PTT is a polyester (B1180765) with unique properties, including excellent resilience, inherent stain resistance, and good elasticity, making it valuable in textiles, carpets, and engineering thermoplastics. researchgate.netnih.gov The production of PDO through bio-fermentation processes further enhances the sustainability profile of these polymers. researchgate.netnih.gov Additionally, PDO is used to synthesize polyester polyols and polyether polyols, which are precursors for producing polyurethanes used in coatings, adhesives, sealants, and elastomers. researchgate.netgantrade.comfraunhofer.de
Role as a Plasticizer: this compound, as a diester, functions as a high-performance plasticizer. Plasticizers are additives that increase the flexibility, workability, and durability of polymers. Diesters based on diols like propanediol are known to be effective in this role. gantrade.com When incorporated into a polymer matrix such as polyvinyl chloride (PVC), this compound can reduce the polymer's glass transition temperature, making the final product more pliable and less brittle. Its unique non-crystallizing nature can be a significant advantage in processing thermoplastics. gantrade.com This application is particularly relevant in creating flexible PVC films, gaskets, and insulation for wires and cables. gantrade.com
The table below outlines the applications of propanediol and its esters in polymer science.
| Application Area | Specific Role | Resulting Polymer/Material Properties |
| Polyester Synthesis | Monomer (as 1,3-Propanediol) | Production of Polytrimethylene Terephthalate (PTT) with high resilience and stain resistance. researchgate.netnih.gov |
| Polyurethane Production | Monomer/Precursor (as 1,3-Propanediol) | Forms polyester or polyether polyols for use in coatings, adhesives, and elastomers. researchgate.netgantrade.comfraunhofer.de |
| Polymer Modification | Plasticizer (as this compound) | Increases flexibility and processability of polymers like PVC. gantrade.com |
| Material Engineering | Toughening Agent | Improves the toughness and reduces brittleness in biodegradable polymers like polylactic acid (PLLA). mdpi.com |
Innovative Analytical Techniques for High-Throughput Screening
The development of complex formulations, such as the lipid-based drug delivery systems that utilize this compound, requires extensive optimization. High-Throughput Screening (HTS) has become an indispensable tool for rapidly evaluating large libraries of potential formulations to identify candidates with optimal characteristics. precigenome.comnih.gov HTS platforms, often utilizing automated robotic liquid handlers, accelerate the discovery process by efficiently navigating the vast parameter space of lipid compositions, component ratios, and process parameters. precigenome.comondrugdelivery.comamericanpharmaceuticalreview.com
Several innovative analytical techniques are integrated into HTS workflows to characterize the critical quality attributes of formulations containing this compound. These techniques allow for the rapid assessment of properties essential for the performance of a drug delivery vehicle.
Key HTS Analytical Techniques:
Dynamic Light Scattering (DLS): This is the most common method for measuring the droplet size and polydispersity index (PDI) of nanoemulsions and lipid nanoparticles. ijpcbs.comnih.gov It is crucial for ensuring the formation of particles in the desired nanometer range, which directly impacts stability and bioavailability.
Turbidity Measurement: Used to assess the efficiency and speed of self-emulsification. ijpcbs.com A rapid decrease in turbidity upon dilution indicates efficient and complete formation of a microemulsion or nanoemulsion.
Zeta Potential Analysis: This technique measures the surface charge of the droplets. ijpcbs.com A sufficiently high zeta potential indicates good electrostatic repulsion between particles, which is critical for preventing aggregation and ensuring long-term stability.
High-Performance Liquid Chromatography (HPLC): Employed to determine the encapsulation efficiency of the drug within the lipid nanoparticles, a key performance indicator of the delivery system.
Fluoroscopy and Spectroscopy: Techniques like fluorescence spectroscopy can be used to study the internal environment of the lipid nanoparticles and to monitor drug release profiles in real-time. nih.gov
The following table details the analytical techniques used in the high-throughput screening of formulations containing this compound.
| Analytical Technique | Parameter Measured | Purpose in Screening |
| Dynamic Light Scattering (DLS) | Droplet Size, Polydispersity Index (PDI) | To ensure particles are within the target size range for optimal absorption and stability. ijpcbs.comnih.gov |
| Turbidimetry | Rate and extent of self-emulsification | To identify formulations that emulsify quickly and completely in aqueous environments. ijpcbs.com |
| Zeta Potential Measurement | Surface Charge of Droplets | To predict the long-term stability of the emulsion by assessing inter-particle repulsion. ijpcbs.com |
| HPLC | Drug Concentration | To quantify drug loading and encapsulation efficiency. |
| Fluorescence Spectroscopy | Probe Localization, Release Kinetics | To understand the internal structure of nanoparticles and characterize drug release mechanisms. nih.gov |
Cross-Disciplinary Research Synergies and Emerging Trends
The future of this compound is being shaped by powerful cross-disciplinary synergies and overarching trends in the chemical and pharmaceutical industries. These trends point towards more sustainable, efficient, and functional applications for the compound.
Sustainability and Bio-Based Production: A major emerging trend is the shift from petroleum-based feedstocks to renewable, bio-based alternatives. fraunhofer.despecialchem.com 1,3-propanediol can be produced sustainably through the fermentation of glucose from renewable sources like corn. researchgate.netnih.govpersonalcaremagazine.com This "green" production route significantly reduces greenhouse gas emissions compared to traditional chemical synthesis. nih.gov Consequently, this compound derived from bio-based PDO is increasingly sought after as a sustainable emollient and excipient, aligning with consumer and industry demand for environmentally friendly products. nih.govjournals.co.zaroelmihpc.com
Multifunctional Excipients: There is a growing emphasis on the development of multifunctional excipients that can perform several roles within a single formulation, thereby simplifying product design and manufacturing. semanticscholar.orggrowthmarketreports.combusinesswire.com this compound exemplifies this trend. In a topical pharmaceutical formulation, it can simultaneously function as a solvent for the API, an emollient to improve skin feel, a penetration enhancer to facilitate drug delivery across the skin barrier, and a core component of the delivery vehicle itself. This multifunctionality makes it a highly efficient ingredient in both pharmaceutical and cosmetic applications.
Synergy between Pharmaceuticals and Material Science: The intersection of drug delivery and polymer science offers exciting opportunities. Bio-based polymers derived from 1,3-propanediol, such as PTT and various polyurethanes, can be engineered to be biodegradable. researchgate.net This creates the potential for developing novel, fully biodegradable drug delivery systems, such as implants or scaffolds, where the polymer matrix and the drug-solubilizing esters are derived from the same sustainable building block. Propanediol esters could be used to plasticize these biopolymers, controlling their mechanical properties and drug release rates.
The table below summarizes key emerging trends related to this compound.
| Emerging Trend | Description | Cross-Disciplinary Synergy |
| Bio-Based Sourcing | Production of 1,3-propanediol via fermentation of renewable feedstocks. researchgate.netnih.govpersonalcaremagazine.com | Biotechnology, Polymer Chemistry, Pharmaceutical Formulation. |
| Multifunctionality | Use as a single ingredient with multiple functions (e.g., solvent, emollient, vehicle). semanticscholar.orggrowthmarketreports.combusinesswire.com | Pharmaceutics, Cosmetics Science. |
| Sustainable Formulations | Demand for "green," biodegradable, and environmentally friendly ingredients. nih.govjournals.co.zaroelmihpc.com | Environmental Science, Material Science, Consumer Goods. |
| Advanced Drug Delivery | Integration into sophisticated systems like long-acting injectables and targeted nanoparticles. businesswire.com | Nanotechnology, Pharmaceutical Science, Medicine. |
Q & A
Basic: What validated analytical methods are recommended for identifying Propanediol dicaprate in pharmaceutical formulations?
Methodological Answer :
this compound can be identified using pharmacopeial methods such as infrared (IR) spectroscopy and thin-layer chromatography (TLC) . The USP monograph specifies:
- IR Absorption : Compare the sample’s IR spectrum with a reference standard, focusing on ester carbonyl (~1740 cm⁻¹) and hydroxyl (if monoester impurities exist) peaks .
- TLC : Use methylene chloride as the solvent, with 10 µL application volume. Streaking patterns for diesters vs. monoesters should be compared against reference standards .
For advanced quantification, pair these with HPLC-MS to resolve monoester/diester ratios, ensuring column selection (e.g., C18) optimizes separation .
Advanced: How can synthesis protocols for this compound be optimized to maximize diester yield while minimizing monoester byproducts?
Methodological Answer :
Optimization requires systematic variation of:
- Molar ratios : Excess decanoic acid (≥2:1 vs. propanediol) to drive diester formation.
- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) at 1–2 wt% under reflux (110–130°C) .
- Purification : Liquid-liquid extraction (toluene as diluent) isolates diesters from monoesters, as demonstrated in Table A-5 (extraction efficiency >85% for diesters) .
Validate purity via ¹H-NMR (absence of monoester hydroxyl protons at δ 3.5–4.0 ppm) and GC-FID for fatty acid composition .
Basic: What physicochemical properties of this compound are critical for its function as a drug delivery enhancer?
Methodological Answer :
Key properties include:
- Lipophilicity (logP ~8–10): Determines compatibility with hydrophobic APIs. Measure via shake-flask method with octanol/water partitioning .
- Melting point : Typically <25°C (liquid state at room temperature), critical for emulsification. Use differential scanning calorimetry (DSC) to confirm .
- Hydrolytic stability : Assess via accelerated stability testing (40°C/75% RH for 3 months) with pH-varied buffers. Monitor free fatty acid formation via titration .
Advanced: How can researchers address contradictions in literature regarding this compound’s stability in acidic vs. alkaline formulations?
Methodological Answer :
Contradictions arise from varying experimental conditions. To resolve:
Controlled hydrolysis studies :
- Use USP <711> dissolution apparatus with simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Quantify degradation products (capric acid) via HPLC-ELSD .
Mechanistic analysis :
- Apply Arrhenius kinetics (25–60°C) to model degradation rates.
- Use DFT calculations to compare ester bond stability under protonated (acidic) vs. nucleophilic (alkaline) conditions .
Report results with explicit pH, temperature, and excipient interaction data to contextualize discrepancies .
Basic: What experimental design principles should guide compatibility studies of this compound with common APIs?
Methodological Answer :
Adopt a stepwise approach :
Screening : Use DSC to detect API-excipient interactions (e.g., melting point shifts >2°C).
Stress testing : Store binary mixtures (1:1 w/w) at 40°C/75% RH for 4 weeks. Analyze via FTIR for ester hydrolysis or new bond formation .
In vitro release : Compare dissolution profiles (USP Apparatus II) of APIs with/without this compound. Use similarity factor (f₂ >50) to confirm compatibility .
Advanced: What strategies improve the extraction efficiency of this compound from complex matrices like biological fluids?
Methodological Answer :
Leverage solvent polarity and chelation:
- Diluent optimization : Toluene (logP 2.7) outperforms ethyl acetate in extracting diesters (Table A-5: 89% recovery vs. 72%) .
- Complexation agents : Add β-cyclodextrin (5 mM) to enhance aqueous solubility for LC-MS/MS detection (LOQ: 0.1 ng/mL) .
Validate recovery rates (80–120%) via spike-and-recovery experiments using deuterated internal standards .
Basic: How should researchers structure a literature review to identify gaps in this compound’s application as a permeation enhancer?
Methodological Answer :
Apply the PICOT framework :
- Population : Studies on transdermal/cellulo-epithelial models.
- Intervention : this compound concentration (0.1–10% w/v).
- Comparison : Benchmark against established enhancers (e.g., oleic acid).
- Outcome : Permeability coefficients (e.g., using Franz diffusion cells).
- Time : Acute (24h) vs. chronic (7d) exposure .
Identify gaps (e.g., long-term cytotoxicity data) through systematic reviews on PubMed/Scopus with keywords: “dicaprate AND permeation AND (in vitro OR ex vivo)” .
Advanced: What computational methods predict this compound’s miscibility with novel lipid-based excipients?
Methodological Answer :
Combine molecular dynamics (MD) and Hansen solubility parameters :
- MD simulations : Model lipid bilayer interactions using GROMACS. Calculate free energy of insertion (ΔG) for miscibility .
- Hansen parameters : Compare δd (dispersion), δp (polar), δh (hydrogen bonding) between dicaprate and excipients. Δδ <5 MPa¹/² indicates miscibility .
Validate predictions via experimental phase diagrams (differential scanning calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
